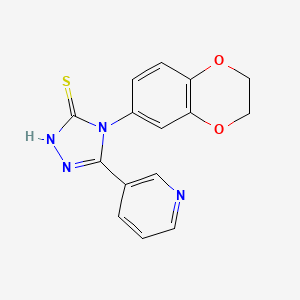![molecular formula C19H15N3O5 B4327186 4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327186.png)
4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Übersicht
Beschreibung
4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyranopyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways. Additionally, it has been found to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one in lab experiments are its potent biological activities and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential future directions for research on 4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one include its use in drug discovery and development for various diseases, including cancer, inflammation, and bacterial and fungal infections. Additionally, further studies on its mechanism of action and its potential toxicity at different concentrations are warranted. Furthermore, its potential use as a bioactive compound in food and cosmetics industries can also be explored.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one in scientific research are vast. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. Therefore, it has been studied extensively for its potential use in drug discovery and development.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-26-14-7-3-4-11(9-14)15-10-16(23)27-19-17(15)18(20-21-19)12-5-2-6-13(8-12)22(24)25/h2-9,15H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQILVCMOKNEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)
![8,10-dinitrobenzo[b][1,2,3]triazolo[4,5,1-jk][1,5]benzodiazepin-7(6H)-one](/img/structure/B4327109.png)
![8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4327117.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-pyridin-2-ylacetamide](/img/structure/B4327122.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-[4-(aminosulfonyl)phenyl]propanamide](/img/structure/B4327127.png)
![4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4327128.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4327140.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4327144.png)
![3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4327146.png)


![4-{[(4-ethoxyphenyl)amino]carbonyl}-2,3-diphenylisoxazolidine-5-carboxylic acid](/img/structure/B4327159.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoacetamide](/img/structure/B4327179.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327193.png)
